molecular formula C10H9N3O2 B8496161 4-Nitro-1-p-tolyl-1H-pyrazole

4-Nitro-1-p-tolyl-1H-pyrazole

Cat. No.: B8496161
M. Wt: 203.20 g/mol
InChI Key: CPRVBKIHPJJLTQ-UHFFFAOYSA-N
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Description

4-Nitro-1-p-tolyl-1H-pyrazole is a specialized pyrazole derivative with the molecular formula C10H9N3O2 . It belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring structure with two adjacent nitrogen atoms . This compound features a p-tolyl group (4-methylphenyl) at the 1-position and a nitro group at the 4-position of the pyrazole ring, making it a valuable building block in medicinal chemistry and drug discovery. Pyrazole derivatives are recognized as potent medicinal scaffolds and exhibit a broad spectrum of biological activities . They are frequently investigated for their anti-inflammatory, antimicrobial, antifungal, anticancer, and anti-tubercular properties . The structural motifs present in this compound, particularly the nitro and p-tolyl substituents, are commonly explored to develop new pharmacologically active agents. As a research chemical, this compound serves as a key synthetic intermediate for the design and synthesis of more complex molecules. It is intended for use in laboratory research and development purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

1-(4-methylphenyl)-4-nitropyrazole

InChI

InChI=1S/C10H9N3O2/c1-8-2-4-9(5-3-8)12-7-10(6-11-12)13(14)15/h2-7H,1H3

InChI Key

CPRVBKIHPJJLTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives, including 4-nitro-1-p-tolyl-1H-pyrazole, exhibit a wide range of biological activities:

  • Anticancer Activity : Pyrazole compounds have been developed as potential anticancer agents. Studies have shown that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines, such as MCF-7 and HCT-116 .
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, often utilized in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and aminopyrine .
  • Antimicrobial Effects : The compound has demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a candidate for further development in treating infectious diseases .
  • Neuroprotective Effects : Some studies suggest that pyrazole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Applications in Drug Development

The incorporation of pyrazole moieties into drug design has become increasingly popular due to their broad spectrum of biological activities. Recent advancements have focused on:

  • Designing New Therapeutics : Researchers are exploring novel pyrazole-based compounds that target specific biological pathways involved in cancer and inflammation.
  • Combination Therapies : Pyrazole derivatives are being investigated for their potential in combination therapies to enhance efficacy and reduce resistance in cancer treatments .

Agrochemical Applications

In agriculture, pyrazole compounds are explored as effective agrochemicals due to their insecticidal and fungicidal properties. They are used in the formulation of pesticides and herbicides, contributing to crop protection strategies .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

StudyFocusFindings
Bandgar et al.Anti-inflammatory activityIdentified potent anti-inflammatory derivatives with significant IL-6 inhibitory activity .
Metwally et al.Anticancer potentialDeveloped new pyrazole derivatives showing significant cytotoxicity against cancer cell lines .
Bekhit et al.Antimicrobial activitySynthesized 4-thiazolyl pyrazoles with notable antimicrobial effects against common pathogens .

Chemical Reactions Analysis

Table 1: Selected Synthetic Routes and Yields

Reaction TypeConditionsYield (%)Positional SelectivitySource
C–H ArylselenationCuBr, K₂CO₃, DMSO, 110°C, 18 h71–77C(5)
Cyclocondensationβ-enamino diketones, arylhydrazines65–85N/A

Nucleophilic Substitution

The nitro group at C4 facilitates electrophilic aromatic substitution (EAS) and nucleophilic displacement:

  • Hydrolysis : Under basic conditions, the nitro group can be reduced or displaced, though specific data for this derivative remain limited .

  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling is hindered by the electron-deficient pyrazole ring, but copper-mediated Ullmann-type couplings show promise .

Cycloaddition and Condensation

  • Schiff Base Formation : Reacts with aryl hydrazines to form hydrazone derivatives (e.g., 4-((2-arylhydrazono)-methyl)-1,3-diphenyl-1H-pyrazole) .

  • Knoevenagel Condensation : With malononitrile and thiols, yields 2-amino-4-(pyrazolyl)-6-(arylthio)pyridine-3,5-dicarbonitriles .

Catalytic C–H Bond Functionalization

The electron-deficient pyrazole ring enables regioselective C–H activation:

  • Arylselenation : Copper-catalyzed reactions with diaryl diselenides occur exclusively at C(5) due to the nitro group’s directing effect .

  • Halogenation : Limited data suggest potential for iodination or bromination at C(5) under radical conditions.

Table 2: C–H Functionalization Examples

SubstrateReagentCatalyst/BaseProductYield (%)
4-Nitro-1-p-tolyl-1H-pyrazole1,2-Di-p-tolyldiselaneCuBr, K₂CO₃, DMSO5-(p-Tolylseleno)-derivative75
This compound4-Iodotoluene + SeCuBr, K₂CO₃, DMSO5-Arylselenated product71

Biological Activity Correlations

While direct pharmacological studies on this compound are sparse, structurally related nitro-pyrazoles exhibit:

  • Antitumor Activity : Derivatives like 3,5-diamino-4-(1,3-diphenylpyrazol-4-yl)pyridines show cytotoxicity against cancer cell lines (IC₅₀: 0.39–0.46 µM) .

  • Antimicrobial Properties : Pyrazole-thiazole hybrids demonstrate MIC values of 20–50 µg/mL against bacterial/fungal pathogens .

Experimental Data and Spectral Characterization

  • IR Spectroscopy : Strong absorption at 1668 cm⁻¹ (C=O) and 1627 cm⁻¹ (C=N) in related derivatives .

  • ¹H NMR : Aromatic protons appear at δ 7.04–8.57 ppm, with pyrazole H5 as a singlet near δ 8.57 ppm .

  • X-ray Crystallography : Bond lengths for nitro-pyrazoles include N1–N2 ≈ 1.39 Å and C3–N2 ≈ 1.27 Å, indicating partial double-bond character .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C without melting .

  • Electrophilic Sensitivity : Susceptible to reduction of the nitro group under catalytic hydrogenation (e.g., H₂/Pd-C).

Comparative Analysis with Analogues

PropertyThis compound1-(4-Nitrophenyl)-1H-pyrazole
Melting Point220–222°C (decomp.)280–282°C
C–H ReactivityHigh (C5-selective)Moderate (C3/C5)
Biological ActivityLimited dataAnticancer (IC₅₀: 0.39 µM)

Future Research Directions

  • Mechanistic Studies : Elucidate the role of the p-tolyl group in directing C–H functionalization.

  • Pharmacological Profiling : Evaluate in vitro cytotoxicity and kinase inhibition potential.

This synthesis of data highlights this compound as a versatile intermediate for heterocyclic chemistry, with untapped potential in drug discovery and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following compounds share a 4-nitro-1-aryl-1H-pyrazole core but differ in the aryl substituent at the 1-position and additional functional groups at the 5-position (Table 1):

Table 1: Comparison of 4-Nitro-1-aryl-1H-pyrazole Derivatives

Compound Name 1-Position Aryl Group 5-Position Substituent Molecular Formula Key Properties/Data
4-Nitro-1-p-tolyl-1H-pyrazole p-Tolyl (4-methylphenyl) H C₁₀H₉N₃O₂ Precursor for C–H arylation; limited direct data
5-(4-Methoxyphenyl)-4-nitro-1-p-tolyl-1H-pyrazole (5.2.1b) p-Tolyl 4-Methoxyphenyl C₁₈H₁₆N₃O₃ Brown viscous oil; NMR/HRMS confirmed
4-(4-Nitro-1-p-tolyl-1H-pyrazol-5-yl)benzonitrile (5.2.1c) p-Tolyl 4-Cyanophenyl C₁₈H₁₃N₄O₂ Brown solid; NMR/HRMS confirmed
5-(3-(Trifluoromethyl)phenyl)-4-nitro-1-p-tolyl-1H-pyrazole (5.2.1d) p-Tolyl 3-Trifluoromethylphenyl C₁₈H₁₃F₃N₃O₂ HRMS (ESI): m/z calcd 360.0967 (M+H), found 360.0965; IR peaks at 1557, 1390 cm⁻¹
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile 4-Nitrophenyl 3-Cyano, 5-amino C₁₀H₇N₅O₂ Crystallized; exhibits antifungal/insecticidal activity
Physicochemical and Reactivity Trends
  • Electron Effects: The p-tolyl group in this compound provides moderate electron-donating character compared to stronger electron-withdrawing groups (e.g., 4-nitrophenyl in the 5-amino derivative). This balance enhances its suitability as a substrate for C–H functionalization .
  • Synthetic Utility: Derivatives like 5.2.1b–d demonstrate that electron-deficient aryl groups (e.g., trifluoromethyl or cyano) at the 5-position improve stability and facilitate catalytic coupling reactions .
Spectral and Analytical Data
  • HRMS/IR : For 5.2.1d, HRMS confirmed the molecular ion ([M+H]⁺ at m/z 360.0965) and IR highlighted nitro (1390 cm⁻¹) and C–F (1557 cm⁻¹) stretches . Comparable data for the parent compound are absent but inferred to align with nitro-pyrazole signatures.
  • Thermal Properties : Derivatives like 5.2.1b and 5.2.1c exhibit low melting points (oily/solid states), likely due to reduced crystallinity from bulky substituents .

Preparation Methods

Solvent Effects

  • Polar Aprotic Solvents : DMF or DMSO improve solubility of nitro intermediates but may complicate purification.

  • Microwave Assistance : Reducing reaction time to 2–3 hours while maintaining yields >70%.

Mechanistic Insights

  • Condensation :

    • Step 1 : Hydrazone formation via nucleophilic addition.

    • Step 2 : Acid-catalyzed cyclodehydration to form the pyrazole core.

  • Vilsmeier-Haack :

    • Step 1 : Generation of chloroiminium ion from DMF and POCl₃.

    • Step 2 : Electrophilic formylation followed by nitro group incorporation .

Q & A

Q. What are the optimized synthetic routes for 4-nitro-1-p-tolyl-1H-pyrazole, and how can regioselectivity be ensured during its preparation?

The compound is synthesized via transition-metal-catalyzed direct C–H arylation of nitro-substituted heteroarenes. For example, a palladium-catalyzed coupling reaction between nitro-substituted pyrazole derivatives and p-tolylboronic acids can yield the target compound. Key steps include controlling reaction temperature (e.g., 80–100°C), using ligands like PPh₃, and optimizing stoichiometry to minimize byproducts. HRMS (e.g., C₁₇H₁₃N₄O₂, [M+H]⁺ 305.1033) and IR spectroscopy (e.g., ν̃ = 1508 cm⁻¹ for nitro groups) confirm regioselectivity and purity .

Q. How are structural and electronic properties of this compound characterized experimentally?

Techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N = 1.34 Å) and torsion angles to confirm nitro group orientation .
  • NMR spectroscopy : ¹H-NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹³C-NMR (δ 145–150 ppm for nitro-substituted carbons) validate substitution patterns .
  • Mass spectrometry : HRMS-ESI identifies molecular ions (e.g., [M+H]⁺ at 294.1237) .

Advanced Research Questions

Q. What computational methods are used to predict reactivity and stability of this compound derivatives?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level model nitro group effects on aromaticity and charge distribution. Mulliken population analysis reveals electron-withdrawing effects of the nitro group, destabilizing electrophilic attack at the pyrazole ring. These models align with experimental reactivity trends, such as resistance to nucleophilic substitution .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies between solution-phase NMR and solid-state X-ray data often arise from dynamic effects (e.g., rotational barriers of the p-tolyl group). Variable-temperature NMR studies (e.g., −40°C to 25°C) can freeze conformers, while Hirshfeld surface analysis of X-ray data identifies intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize specific conformations .

Q. What strategies mitigate decomposition during catalytic functionalization of this compound?

  • Protecting groups : Temporarily mask the nitro group with acetyl or Boc groups during metal-catalyzed cross-coupling .
  • Low-temperature conditions : Reduce thermal degradation by performing reactions at −20°C in anhydrous THF .
  • Inert atmosphere : Use Schlenk lines to prevent oxidation of intermediates .

Q. How does the nitro group influence the thermal stability of this compound?

Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C, attributed to nitro group elimination. Differential Scanning Calorimetry (DSC) reveals exothermic peaks at 240°C, correlating with pyrazole ring fragmentation. Computational studies (e.g., bond dissociation energy calculations) confirm weakened C–NO₂ bonds under thermal stress .

Methodological Guidance

  • Crystallography : Use SHELX (SHELXL-97) for refinement, with WinGX/ORTEP for visualization. Key parameters: R₁ < 0.05, wR₂ < 0.12, and data-to-parameter ratio > 15 .
  • Synthetic Optimization : Screen solvents (DMF, THF) and catalysts (Pd(OAc)₂, CuI) using Design of Experiments (DoE) to maximize yield .

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